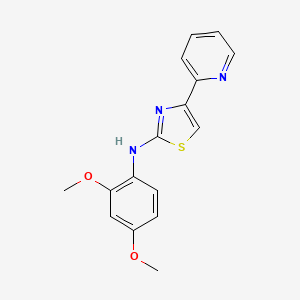![molecular formula C17H24N2O5 B6238483 2-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}methoxy)pyridine-4-carboxylic acid CAS No. 2758001-68-0](/img/no-structure.png)
2-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}methoxy)pyridine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}methoxy)pyridine-4-carboxylic acid, also known as 2-{1-[(t-BuCO)Piperidin-3-yl]methoxy}pyridine-4-carboxylic acid (2-TMPPCA), is an organic compound that has been studied in recent years due to its potential applications in the field of synthetic organic chemistry. This compound has been found to be a useful reagent in the synthesis of a variety of different organic compounds, and has been the subject of a number of scientific studies.
科学研究应用
2-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}methoxy)pyridine-4-carboxylic acidTMPPCA has been found to have a number of potential applications in the field of synthetic organic chemistry. For example, it has been used as a reagent in the synthesis of a variety of different organic compounds, such as amino acids, peptides, and nucleoside analogues. It has also been used in the synthesis of a number of different pharmaceuticals, including antifungal agents, antiviral agents, and anticancer agents. Furthermore, it has been used in the synthesis of a number of different natural products, such as alkaloids and terpenes.
作用机制
The mechanism of action of 2-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}methoxy)pyridine-4-carboxylic acidTMPPCA is still not fully understood, but it is believed to involve the formation of a reactive intermediate, which is then attacked by the pyridine to form the desired product. This intermediate is believed to be an enolate, which is formed when the tert-butyl chloroformate reacts with the base. This enolate then reacts with the pyridine to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}methoxy)pyridine-4-carboxylic acidTMPPCA are still not fully understood, but it is believed to have a number of potential applications in the field of medicine. For example, it has been found to have anticancer activity, and has been shown to reduce the proliferation of cancer cells in vitro. It has also been found to have antiviral activity, and has been shown to inhibit the replication of a number of different viruses in vitro. Furthermore, it has been found to have antifungal activity, and has been shown to inhibit the growth of a number of different fungi in vitro.
实验室实验的优点和局限性
The use of 2-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}methoxy)pyridine-4-carboxylic acidTMPPCA in laboratory experiments has a number of advantages, such as its low cost, its ease of synthesis, and its ability to react with a wide variety of different compounds. Furthermore, it is relatively non-toxic and has a low environmental impact. However, it also has a number of limitations, such as its relatively low reactivity and its instability in the presence of strong acids or bases.
未来方向
There are a number of potential future directions for research into 2-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}methoxy)pyridine-4-carboxylic acidTMPPCA. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the field of medicine. Furthermore, further research could be conducted into its potential use as a reagent in the synthesis of a variety of different organic compounds, as well as its potential use in the synthesis of natural products. Additionally, further research could be conducted into its potential applications in the field of green chemistry, such as its potential use as a biodegradable reagent. Finally, further research could be conducted into its potential use in the synthesis of pharmaceuticals and other products.
合成方法
2-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}methoxy)pyridine-4-carboxylic acidTMPPCA can be synthesized in a variety of different ways, but the most commonly used method is the reaction of 1-chloro-3-methoxy-4-methylpyridine with tert-butyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction proceeds in a two-step process, first forming a chloroformate ester, which is then reacted with the pyridine to yield the desired product. The reaction can be carried out in either aqueous or organic solvents, and the reaction conditions can be optimized for maximum yield.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}methoxy)pyridine-4-carboxylic acid' involves the protection of the piperidine nitrogen, followed by the reaction with 4-chloro-3-nitropyridine to form the desired product. The nitro group is then reduced to an amine, and the tert-butoxycarbonyl (Boc) protecting group is removed to yield the final product.", "Starting Materials": [ "3-piperidinol", "tert-butyl chloroformate", "4-chloro-3-nitropyridine", "sodium borohydride", "acetic acid", "trifluoroacetic acid" ], "Reaction": [ "Protection of the piperidine nitrogen with tert-butyl chloroformate in the presence of a base such as triethylamine", "Reaction of the resulting Boc-piperidine with 4-chloro-3-nitropyridine in the presence of a base such as potassium carbonate to form the desired product", "Reduction of the nitro group to an amine using sodium borohydride in the presence of acetic acid", "Removal of the Boc protecting group using trifluoroacetic acid to yield the final product" ] } | |
CAS 编号 |
2758001-68-0 |
分子式 |
C17H24N2O5 |
分子量 |
336.4 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



